molecular formula C8H6ClNO2 B13141197 Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-

Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-

Cat. No.: B13141197
M. Wt: 183.59 g/mol
InChI Key: MWCLKZIIVNPVCX-PLNGDYQASA-N
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Description

Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro- is an organic compound with the molecular formula C8H6ClNO2 It is a derivative of benzene, where a nitro group (NO2) and a chloroethenyl group (C2H2Cl) are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro- typically involves the nitration of a chloroethenyl-substituted benzene derivative. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is usually conducted at low temperatures to control the rate of reaction and minimize side reactions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from benzene. The initial step could involve the chlorination of benzene to form chlorobenzene, followed by the introduction of the ethenyl group through a Friedel-Crafts alkylation reaction. The final step would be the nitration of the resulting compound to introduce the nitro group.

Chemical Reactions Analysis

Types of Reactions

Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro- can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (NH2) under specific conditions.

    Reduction: The compound can be reduced using hydrogenation reactions.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro or chloroethenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3, H2SO4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various substituted benzene compounds.

Scientific Research Applications

Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies related to the effects of nitro and chloroethenyl groups on biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro- involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloroethenyl group can also participate in electrophilic reactions, leading to the formation of covalent bonds with nucleophilic sites in proteins and DNA.

Comparison with Similar Compounds

Similar Compounds

    Chlorobenzene: A simpler compound with only a chlorine substituent on the benzene ring.

    Nitrobenzene: Contains only a nitro group on the benzene ring.

    1-Chloro-2-nitrobenzene: Similar structure but with different positions of the substituents.

Uniqueness

Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro- is unique due to the presence of both nitro and chloroethenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical transformations and interactions compared to simpler benzene derivatives.

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

1-[(Z)-2-chloroethenyl]-3-nitrobenzene

InChI

InChI=1S/C8H6ClNO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-6H/b5-4-

InChI Key

MWCLKZIIVNPVCX-PLNGDYQASA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CCl

Origin of Product

United States

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